molecular formula C28H31N5OS2 B116695 Ack1 inhibitor 37 CAS No. 1026493-77-5

Ack1 inhibitor 37

Cat. No. B116695
M. Wt: 517.7 g/mol
InChI Key: ZJLXSIPWULUCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ack1 inhibitor 37 is a compound that targets the ACK1/TNK2 Tyrosine Kinase . This kinase is known to play a significant role in cancer progression by promoting cellular homeostasis alterations . The inhibitor is specifically designed to counteract these effects .


Molecular Structure Analysis

Ack1 inhibitor 37 has a molecular formula of C28H31N5OS2 . It is also known as N-((1,3-Dithiolan-2-yl)methyl)-5-phenyl-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .


Chemical Reactions Analysis

ACK1, the target of Ack1 inhibitor 37, has been shown to play a role in various cellular processes. For instance, it has been found to promote the phosphorylation of AKT at Tyr176 and androgen receptor (AR) at Tyr267 & Tyr363, which are crucial for the neoplastic transformation of cells .


Physical And Chemical Properties Analysis

Ack1 inhibitor 37 has a molecular weight of 517.7 g/mol . It has a complex structure with 36 heavy atoms and a topological polar surface area of 117 Ų . The compound also has a high XLogP3-AA value of 6, indicating its lipophilicity .

Future Directions

Research into ACK1 inhibitors like Ack1 inhibitor 37 is ongoing, with a focus on improving their antitumor efficacy . For instance, one study found that blocking lysosomal degradation with chloroquine or bafilomycin A1 enhanced the cytotoxic effects of an ACK1 inhibitor on lung cancer cells . This suggests that autophagy could play a role in therapy evasion, and targeting this process could improve the effectiveness of ACK1 inhibitors .

properties

IUPAC Name

N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXSIPWULUCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ack1 inhibitor 37

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